N,N-Diethyl-2-hydroxyacetamide-d10
Description
N,N-Diethyl-2-hydroxyacetamide-d10 (CAS: 2733271-12-8) is a deuterated analog of N,N-Diethyl-2-hydroxyacetamide, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The compound retains the core structure of its non-deuterated parent, featuring a hydroxyl group at the 2-position of the acetamide backbone and two ethyl substituents on the nitrogen atom .
Properties
Molecular Formula |
C₆H₃D₁₀NO₂ |
|---|---|
Molecular Weight |
141.23 |
Synonyms |
2-Hydroxy-N,N-diethylacetamide-d10; N,N-Diethylglycolamide-d10; N,N-diethylglycolamide-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMAC)
- CAS: 127-19-5 | Molecular Formula: C₄H₉NO | Molecular Weight: 87.12 g/mol
- Physical Properties : Clear, colorless liquid; boiling range 164.5–167.5°C; miscible with water and organic solvents .
- Applications : Widely used as a polar aprotic solvent in polymer synthesis (e.g., polyacrylonitrile) and pharmaceutical manufacturing.
- Key Distinction : DMAC lacks the hydroxyl group and deuterium labeling, making it unsuitable for isotopic tracing. Its smaller methyl groups result in higher water miscibility compared to diethyl analogs .
N,N-Diethylacetamide
- CAS: 685-91-6 | Molecular Formula: C₆H₁₃NO | Molecular Weight: 115.17 g/mol
- Applications : Utilized in organic synthesis and laboratory research. Safety protocols emphasize handling as an irritant .
- Key Distinction : The absence of a hydroxyl group reduces polarity compared to N,N-Diethyl-2-hydroxyacetamide-d10. Its longer ethyl chains increase hydrophobicity relative to DMAC .
N,N-Dimethylacetoacetamide
- Molecular Formula: C₅H₉NO₂ | Molecular Weight: 115.13 g/mol | LogP: 0.91
- Applications : Intermediate in synthesizing thioamide compounds; regulated under UN 3082 for transportation .
- Key Distinction : The ketone group in its structure distinguishes it from acetamide derivatives, enabling unique reactivity in organic transformations .
N-(2-Hydroxyethyl)acetamide
- Molecular Formula: C₄H₉NO₂ | Molecular Weight: 103.12 g/mol
- Applications: Potential use in pharmaceuticals due to its hydroxyl and amide functional groups.
- Key Distinction : The hydroxyl group is on the ethylamine side chain rather than the acetamide backbone, altering solubility and metabolic pathways .
Data Table: Comparative Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 2733271-12-8 | C₆H₃D₁₀NO₂ | ~141.18 | Not reported | Moderate | Analytical standards, NMR |
| N,N-Dimethylacetamide | 127-19-5 | C₄H₉NO | 87.12 | 164.5–167.5 | Miscible with H₂O | Solvent, polymer synthesis |
| N,N-Diethylacetamide | 685-91-6 | C₆H₁₃NO | 115.17 | Not reported | Limited in H₂O | Organic synthesis |
| N,N-Dimethylacetoacetamide | Not provided | C₅H₉NO₂ | 115.13 | Not reported | Moderate | Thioamide precursors |
| N-(2-Hydroxyethyl)acetamide | Not provided | C₄H₉NO₂ | 103.12 | Not reported | High | Pharmaceutical research |
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